N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBXHXUJJOMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfuryl Chloride-Mediated Chlorination
The reaction of 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂) at 25°C yields 2-chlorobenzothiazole with >90% purity. Key parameters include:
Direct Chlorination of Benzothiazole
Benzothiazole reacts with elemental chlorine (Cl₂) in the presence of FeCl₃ or AlCl₃ catalysts at 80–100°C, yielding 2-chlorobenzothiazole.
- Solvents : Phosphorus oxychloride (POCl₃) or chlorobenzene.
- Yield : >90% with 1.1:1 stoichiometric Cl₂ excess.
- Selectivity : Chlorine preferentially substitutes at the 2-position due to electronic directing effects.
Formation of the Thiazole-Benzothiazole Core
Cyclocondensation of Thiourea Derivatives
4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine is synthesized via Hantzsch thiazole synthesis:
Coupling with Halogenated Intermediates
Alternative routes employ Suzuki-Miyaura coupling to link pre-formed benzothiazole and thiazole rings:
Amidation with 2-Chlorobenzoyl Chloride
Acylation of Thiazole-2-Amine
The final step involves reacting 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 2-chlorobenzoyl chloride in dichloromethane (DCM):
Microwave-Assisted Amidation
Recent advancements utilize microwave irradiation to accelerate the reaction:
- Power : 300 W, 100°C for 15 minutes.
- Solvent : DMF with 1.5 equivalents of DIPEA.
- Yield : 88% with >95% purity.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Hydrogen Bonding : The benzothiazole and thiazole moieties promote hydrogen-bonding networks, critical for crystal packing and stability .
- Solubility and Bioavailability : The addition of sulfonyl groups (e.g., in ’s analog) may improve aqueous solubility, whereas chlorophenyl substituents enhance lipophilicity .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-chlorobenzamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives. Its IUPAC name indicates the presence of multiple heterocyclic rings which contribute to its biological activity. The compound's structure can be represented as follows:
Biological Activities
The compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
- Antifungal Properties : Similar to its antibacterial effects, this compound has demonstrated efficacy against fungal pathogens. This activity is crucial for developing new antifungal agents .
- Antitumor Activity : Recent research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan in bacterial cell walls.
- DNA Binding : It has been observed that the compound can bind to DNA, particularly in the minor groove, which may disrupt normal cellular processes such as replication and transcription .
- Enzyme Inhibition : The anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Antitumor Activity
A study conducted on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that this compound exhibited notable cytotoxicity with IC50 values ranging from 0.85 μM to 6.75 μM across different assay formats (both 2D and 3D) .
| Cell Line | IC50 (μM) | Assay Format |
|---|---|---|
| A549 | 2.12 | 2D |
| HCC827 | 5.13 | 2D |
| NCI-H358 | 0.85 | 2D |
This data suggests that the compound is particularly effective against lung cancer cells.
Antibacterial and Antifungal Studies
In antibacterial assays against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) below 20 µg/mL, indicating strong antibacterial activity .
Q & A
Q. Optimization parameters :
- Temperature : Reflux conditions (~80°C) to enhance reaction rates without decomposition .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Use of bases like triethylamine to facilitate amide bond formation .
What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the benzothiazole (δ 7.5–8.5 ppm) and thiazole (δ 6.5–7.2 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHClNOS) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers) .
Table 1 : Key Analytical Data
| Technique | Critical Observations | Reference |
|---|---|---|
| H NMR | Thiazole protons at δ 6.8–7.1 ppm | |
| X-ray | Centrosymmetric dimers via N–H···N bonds | |
| HRMS | m/z 378.0231 (calculated) |
What preliminary biological activities are reported for this compound?
While direct studies are limited, structurally related benzothiazole-thiazole hybrids show:
- Antimicrobial activity : Inhibition of bacterial growth (MIC 8–32 µg/mL) against S. aureus .
- Enzyme inhibition : Binding to PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .
- Anticancer potential : Apoptosis induction in cancer cell lines (IC ~10 µM) via ROS generation .
Advanced Research Questions
How can reaction yields be improved for the thiazole ring formation step?
- Solvent screening : Test polar solvents (e.g., DMSO) to stabilize transition states .
- Catalyst optimization : Use Pd/C or CuI for cross-coupling reactions, enhancing regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
Data contradiction note : While pyridine is commonly used for amide coupling, some studies report side reactions with chlorobenzoyl derivatives. Alternative bases (e.g., DMAP) may suppress byproducts .
How do structural modifications influence biological activity?
Q. Case study :
- Substitution at the benzamide group : Introducing electron-withdrawing groups (e.g., -NO) increases antimicrobial potency but reduces solubility .
- Thiazole ring substitution : 4-Methoxyphenyl substitution enhances anticancer activity by 3-fold compared to unsubstituted analogs .
Table 2 : Structure-Activity Relationships (SAR)
| Modification | Biological Effect | Reference |
|---|---|---|
| 2-Chloro substitution | Improved enzyme inhibition (IC ↓) | |
| Benzothiazole fusion | Enhanced DNA intercalation |
How can contradictory data on enzyme inhibition mechanisms be resolved?
Conflicting reports on PFOR vs. kinase inhibition may arise from:
- Assay conditions : PFOR assays require anaerobic conditions; oxygen exposure may skew results .
- Off-target effects : Use of siRNA knockdown or isoform-specific inhibitors to validate target engagement .
- Molecular docking : Compare binding poses with co-crystal structures (e.g., PDB ID 3F9E) .
Q. Methodological recommendation :
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to confirm direct target interaction .
What strategies mitigate stability issues during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Excipient screening : Add antioxidants (e.g., BHT) to reduce oxidative degradation .
- Stability-indicating HPLC : Monitor degradation products (e.g., free benzamide) under accelerated conditions (40°C/75% RH) .
How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
